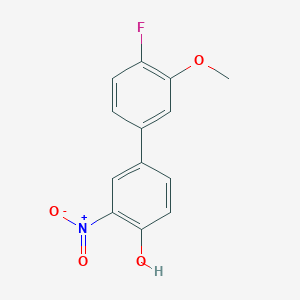
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% (4-MMP-2NP) is a chemical compound composed of an aromatic ring with a nitro group and a methoxy group attached. It is a colorless solid that is soluble in organic solvents and has a melting point of 55 °C. 4-MMP-2NP is used in a variety of scientific applications, such as organic synthesis, drug discovery, and material science. It is also used in the synthesis of a variety of pharmaceuticals, dyes, and other compounds.
Scientific Research Applications
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% has a variety of scientific applications. In organic synthesis, it is used as a reagent for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other compounds. In drug discovery, it is used as a starting material for the synthesis of new drugs and drug candidates. In material science, it is used as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% is not fully understood. It is believed that the nitro group in 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% is responsible for its reactivity, as it is capable of accepting and donating electrons. This allows 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% to act as a nucleophile, which enables it to react with other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% are not well understood. In laboratory experiments, 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. However, further research is needed to determine the exact biochemical and physiological effects of 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95%.
Advantages and Limitations for Lab Experiments
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is soluble in organic solvents, making it easy to handle and store. However, 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its reactivity can make it difficult to control the reaction conditions.
Future Directions
The future directions for 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% research are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research is needed to explore its potential uses in drug discovery and material science. Finally, research is needed to develop new methods for synthesizing 4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% and to optimize its use in laboratory experiments.
Synthesis Methods
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-methoxy-5-methylphenol with nitric acid, which produces 4-methoxy-5-methylphenyl nitrate. The second step involves the reaction of 4-methoxy-5-methylphenyl nitrate with sodium nitrite in an aqueous solution, which produces 4-methoxy-5-methylphenyl-2-nitrophenol.
properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-3-6-14(19-2)11(7-9)10-4-5-13(16)12(8-10)15(17)18/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOMWKVERYWWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686264 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-methylphenyl)-2-nitrophenol | |
CAS RN |
1261951-98-7 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














